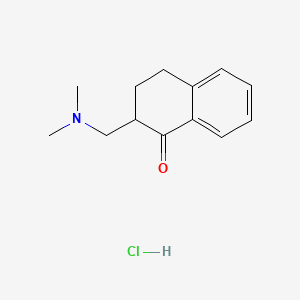
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole
Vue d'ensemble
Description
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The compound’s structure includes a hexyloxy group attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-1,2,5-thiadiazole with pyridine derivatives. One common method involves the following steps:
Starting Materials: Sodium (290 mg, 12.5 mmol) and n-butanol (10 ml) are used as the base and solvent, respectively.
Reaction: 3-chloro-1,2,5-thiadiazole (490 mg, 2.5 mmol) is added to the solution and stirred at 25°C for 18 hours.
Workup: The reaction mixture is evaporated, and the residue is dissolved in water and extracted with methylene chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole-pyridine compounds.
Applications De Recherche Scientifique
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a muscarinic cholinergic agonist.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. For example, as a muscarinic cholinergic agonist, it can bind to muscarinic receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Butoxy-1,2,5-thiadiazol-4-yl)pyridine: Similar structure but with a butoxy group instead of a hexyloxy group.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-(hexyloxy)phenol: Contains a triazine ring and a hexyloxy group.
Uniqueness
3-(Hexyloxy)-4-(3-pyridyl)-1,2,5-thiadiazole is unique due to its specific combination of a pyridine ring, a thiadiazole ring, and a hexyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C13H17N3OS |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
3-hexoxy-4-pyridin-3-yl-1,2,5-thiadiazole |
InChI |
InChI=1S/C13H17N3OS/c1-2-3-4-5-9-17-13-12(15-18-16-13)11-7-6-8-14-10-11/h6-8,10H,2-5,9H2,1H3 |
Clé InChI |
VJUYUCDQCJLBOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=NSN=C1C2=CN=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-nitro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8536345.png)


![8-Methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8536372.png)
![6,7-Dichloro-5-methoxybenzo[b]thiophene](/img/structure/B8536385.png)


